methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate
Description
This compound features a methyl benzoate core linked via a sulfanyl acetamido group to a pyridazin-3-yl ring substituted with a 2-methylpropanamido moiety. The pyridazine scaffold is known for its electron-deficient nature, which can influence binding interactions, while the sulfanyl group may enhance solubility or participate in redox processes .
Properties
IUPAC Name |
methyl 4-[[2-[6-(2-methylpropanoylamino)pyridazin-3-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-11(2)17(24)20-14-8-9-16(22-21-14)27-10-15(23)19-13-6-4-12(5-7-13)18(25)26-3/h4-9,11H,10H2,1-3H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMMHINHGHJHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of a γ-keto acid with methyl hydrazine in boiling ethanol to form the pyridazine ring . . Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and purity.
Chemical Reactions Analysis
Methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate involves its interaction with various molecular targets. The pyridazine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves the inhibition of specific enzymes or the activation of receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Substituent Variations on the Pyridazine Ring
The substituent on the pyridazine ring critically impacts physicochemical and biological properties:
*Hypothesized based on structural analogs.
- Target vs. However, its larger size may reduce membrane permeability compared to the target compound’s compact 2-methylpropanamido group .
- Target vs. BG01195 : The thiophene substituent in BG01195 increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility. In contrast, the target’s amide group may favor interactions with polar enzyme active sites .
Backbone and Linker Modifications
Compounds from (e.g., I-6373, I-6473) feature ethyl benzoate esters and phenethylthio/phenethoxy linkers instead of the target’s methyl benzoate and sulfanyl acetamido group:
- Linker Flexibility : The sulfanyl acetamido group in the target compound offers conformational flexibility, which may improve binding to dynamic protein pockets compared to rigid phenethylthio/ethoxy linkers .
Pharmacological Implications
- Enzyme Inhibition : The pyridazine core in the target compound may act as a mimic for adenine in kinase inhibitors, while the 2-methylpropanamido group could block hydrophobic pockets in enzymes like cyclooxygenase .
- Solubility vs. Permeability : BG01195’s thiophene favors permeability but may limit solubility, whereas the target’s amide group balances both properties, making it a promising candidate for oral bioavailability .
- Receptor Binding : L383-0014’s piperazinyl group could engage in cation-π interactions with serotonin receptors, whereas the target’s simpler substituent might favor selectivity for alternative targets .
Biological Activity
Methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 364.42 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, pyridazine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
Table 1: Summary of Anticancer Activity
Anti-inflammatory Effects
In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Compounds containing sulfanyl groups are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory disorders.
Case Study: Anti-inflammatory Activity
A study demonstrated that a related pyridazine compound significantly reduced inflammation in a murine model of arthritis, highlighting its potential therapeutic application in inflammatory diseases. The compound was shown to decrease the levels of inflammatory markers and improve clinical scores in treated animals.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain kinases involved in cancer progression.
- Modulation of Gene Expression : It has been observed to affect the expression levels of genes associated with apoptosis and cell cycle regulation.
- Interaction with Cellular Pathways : The compound likely interacts with multiple cellular signaling pathways, leading to altered cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
